
(R)-1-(3-Bromo-4-fluorophenyl)ethanol
概述
描述
®-1-(3-Bromo-4-fluorophenyl)ethanol is an organic compound characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-4-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (3-Bromo-4-fluorophenyl)acetone using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Bromo-4-fluorophenyl)ethanol may involve more scalable methods such as catalytic hydrogenation. This process can be optimized for higher yields and purity by controlling parameters like temperature, pressure, and the concentration of reactants.
化学反应分析
Oxidation Reactions
(R)-1-(3-Bromo-4-fluorophenyl)ethanol contains a hydroxyl group (-OH) and aromatic bromine/fluorine substituents, making it reactive under oxidizing conditions. Key findings include:
Substitution Reactions
The bromine and fluorine atoms on the aromatic ring participate in nucleophilic and electrophilic substitutions:
Reduction and Functionalization
The hydroxyl group enables reduction or derivatization:
Stereochemical Stability
The R-configuration at the chiral center influences reactivity:
- Racemization Resistance : Under basic conditions (e.g., NaOH/EtOH), the enantiomeric purity remains >98% due to steric hindrance from the bromine and fluorine substituents .
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution enhances enantiomeric excess (ee >99%) during esterification/hydrolysis .
Mechanistic Insights
科学研究应用
®-1-(3-Bromo-4-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-(3-Bromo-4-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity and efficacy.
相似化合物的比较
Similar Compounds
- (3-Bromo-4-fluorophenyl)acetonitrile
- (3-Bromo-4-fluorophenyl)methanol
- (3-Bromo-4-fluorophenyl)acetone
Uniqueness
®-1-(3-Bromo-4-fluorophenyl)ethanol is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms. This combination of features can result in distinct chemical and biological properties compared to other similar compounds.
生物活性
(R)-1-(3-Bromo-4-fluorophenyl)ethanol, also known as BFE, is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula C8H8BrF and a CAS number of 1212136-05-4. The synthesis typically involves the bromination and fluorination of phenolic compounds followed by reduction processes to yield the desired alcohol. Various synthetic routes have been explored to optimize yield and purity, often employing chiral catalysts to ensure enantiomeric specificity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.050 mg/mL |
Pseudomonas aeruginosa | 0.100 mg/mL |
These results indicate that halogen substituents on the aromatic ring enhance the compound's bioactivity, likely due to increased lipophilicity and altered electronic properties that facilitate membrane penetration and interaction with bacterial targets .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests a potential role in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The compound is believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways through enzyme inhibition.
Proposed Mechanism:
- Cell Membrane Interaction: The lipophilic nature allows it to penetrate bacterial membranes.
- Enzyme Inhibition: It may inhibit enzymes involved in peptidoglycan synthesis, leading to cell lysis.
- Cytokine Modulation: Inhibition of NF-kB signaling pathways reduces inflammation by lowering cytokine production.
Case Study 1: Efficacy Against Resistant Strains
A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in vitro, suggesting potential for development as a therapeutic agent against resistant infections .
Case Study 2: In Vivo Anti-inflammatory Study
In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, further supporting its anti-inflammatory properties .
常见问题
Q. What are the most reliable synthetic routes for (R)-1-(3-Bromo-4-fluorophenyl)ethanol, and how can optical purity be ensured?
Basic Research Question
The compound is typically synthesized via asymmetric reduction of the corresponding ketone precursor, such as 3-bromo-4-fluoroacetophenone, using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic methods. Optical purity (>95% ee) is validated via chiral GC or HPLC, with baseline separation of enantiomers achieved using columns like Chiralcel OD-H or Chiralpak AD . For example, in similar aryl ethanol derivatives, chiral HPLC with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm resolved enantiomers effectively .
Q. How do structural modifications (e.g., halogen position) influence the compound’s physicochemical properties?
Advanced Research Question
Substituent positioning significantly impacts properties like dipole moment, solubility, and reactivity. For instance:
- Bromine at the 3-position increases steric bulk and polarizability, affecting crystallization behavior.
- Fluorine at the 4-position enhances electron-withdrawing effects, altering acidity of the hydroxyl group (pKa shifts can be modeled via DFT calculations).
Comparative studies on analogs like (R)-1-(4-Bromophenyl)ethanol () and (R)-1-(3-Fluorophenyl)ethanol () reveal that halogen placement modulates logP values by ~0.5–1.0 units, impacting bioavailability. Systematic SAR studies using X-ray crystallography (SHELX refinement, ) and NMR titration can quantify these effects .
Q. What analytical methods resolve contradictions in spectroscopic data for this compound?
Advanced Research Question
Discrepancies in H/C NMR or mass spectra (e.g., unexpected splitting or fragment ions) require:
Cross-validation : Compare data with structurally similar compounds (e.g., ’s (R)-1-(2-Chloro-4-fluoro-phenyl)ethanol).
Advanced techniques : Use F NMR to confirm fluorine environment or high-resolution MS (HRMS) to rule out isotopic interference from bromine (e.g., Br vs. Br).
Computational modeling : Simulate spectra using software like Gaussian or ORCA to identify likely conformers or tautomers . Contradictions in crystallographic data (e.g., disordered atoms) can be addressed via SHELXL refinement ( ) .
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?
Basic Research Question
Key strategies include:
- Catalyst screening : Chiral oxazaborolidines (CBS catalysts) often achieve >90% ee in ketone reductions.
- Solvent optimization : Non-polar solvents (e.g., toluene) improve stereoselectivity by reducing competing pathways.
- Temperature control : Lower temperatures (–20°C to 0°C) favor kinetic resolution.
Post-synthesis, chiral HPLC () or GC () quantifies ee, while recrystallization in heptane/ethyl acetate mixtures removes minor enantiomers .
Q. What are the key challenges in derivatizing this compound for biological studies?
Advanced Research Question
Derivatization (e.g., esterification, phosphorylation) faces challenges:
- Steric hindrance : The 3-bromo-4-fluoro substituents limit nucleophilic attack at the benzylic position.
- Oxidation sensitivity : The secondary alcohol may oxidize to a ketone under basic conditions (e.g., Swern oxidation). Mitigate this via protective groups (TBS or acetyl) .
- Stereochemical integrity : Ensure derivatives retain (R)-configuration by monitoring optical rotation ([α]) and comparing with parent compound .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* level) model transition states and predict regioselectivity. For example:
- Nucleophilic substitution : Calculate Fukui indices to identify electrophilic sites on the aryl ring.
- Hydrogen bonding : Molecular dynamics simulations (e.g., in GROMACS) assess solvent effects on hydroxyl group reactivity.
Validation via experimental kinetic studies (e.g., monitoring reaction progress via inline IR) ensures computational accuracy .
Q. What protocols ensure safe handling and storage of this compound?
Basic Research Question
- Storage : Keep at –20°C under inert gas (Ar/N) to prevent oxidation. Use amber vials to avoid light-induced degradation.
- Handling : Use PPE (gloves, goggles) due to potential irritancy (similar to ’s (R)-1-(4-fluorophenyl)ethanol).
- Waste disposal : Quench with aqueous NaHCO before incineration to neutralize acidic byproducts .
Q. How does this compound compare to its non-halogenated analogs in catalytic applications?
Advanced Research Question
The bromo-fluoro motif enhances Lewis acidity, making it a better ligand for transition metals (e.g., Pd in cross-coupling). Comparative studies with non-halogenated analogs (e.g., (R)-1-phenylethanol) show:
属性
IUPAC Name |
(1R)-1-(3-bromo-4-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIOVUXOLMANJU-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212136-05-4 | |
Record name | (1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。